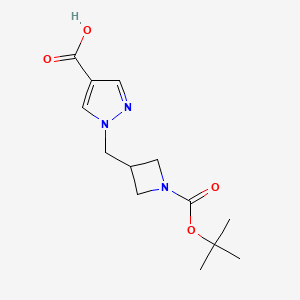

1-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-4-carboxylic acid is a compound that has garnered interest in the field of medicinal chemistry. It is known for its role as a rigid linker in the development of bifunctional molecules, particularly in the context of targeted protein degradation. The compound’s structure incorporates a pyrazole ring and an azetidine moiety, which contribute to its unique chemical properties .

Métodos De Preparación

The synthesis of 1-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.

Introduction of the tert-butoxycarbonyl (Boc) protecting group: This step is crucial for protecting the amine functionality during subsequent reactions.

Attachment of the pyrazole ring: This is often done through coupling reactions, such as those involving pyrazole carboxylic acid derivatives.

Final deprotection and purification: The Boc group is removed under acidic conditions to yield the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.

Análisis De Reacciones Químicas

1-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Coupling reactions: These are commonly used to attach the compound to other molecules, particularly in the context of drug development.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for coupling reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features a tert-butoxycarbonyl (Boc) group, an azetidine ring, and a pyrazole moiety, which contribute to its unique properties as a rigid linker. Its molecular formula is C13H19N3O4, with a molecular weight of approximately 281.31 g/mol. The presence of the Boc group enhances the compound's stability and solubility, making it suitable for various biochemical applications.

Targeted Protein Degradation (TPD)

One of the primary applications of 1-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-4-carboxylic acid is as a rigid linker in PROTAC (Proteolysis Targeting Chimeras) development. PROTACs are bifunctional molecules that can target specific proteins for degradation by the proteasome, offering a novel therapeutic strategy for diseases such as cancer:

- Mechanism : The rigid linker facilitates optimal spatial orientation between the target protein and an E3 ligase, enhancing the formation of a ternary complex necessary for ubiquitination and subsequent degradation.

- Impact on Drug-Like Properties : The rigidity introduced by this compound can improve the pharmacokinetic properties and efficacy of PROTACs, potentially leading to better therapeutic outcomes in treating various malignancies .

Chemical Conjugates

The compound is also utilized in creating chemical conjugates that can be employed in various biological assays and therapeutic approaches:

- Linking Agents : It acts as a versatile linking agent for conjugating drugs or other bioactive molecules to enhance their delivery and effectiveness.

- Bioconjugation : Its ability to form stable bonds with other biomolecules makes it valuable in bioconjugation techniques, which are essential for developing targeted therapies .

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in practical applications:

Case Study 1: Development of PROTACs

In a recent publication, researchers demonstrated that incorporating this compound into PROTAC designs significantly improved the degradation efficiency of specific oncogenic proteins. The study indicated that compounds with this rigid linker showed enhanced selectivity and reduced off-target effects compared to traditional small molecules .

Case Study 2: Synthesis of Novel Bioconjugates

Another research effort focused on synthesizing novel bioconjugates using this compound as a linker. The resulting conjugates exhibited improved stability and bioactivity in cellular assays, underscoring its potential in drug development pipelines aimed at precision medicine .

Mecanismo De Acción

The mechanism of action of 1-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-4-carboxylic acid primarily involves its role as a linker in bifunctional molecules. In the context of PROTACs, the compound facilitates the formation of a ternary complex between a target protein and an E3 ubiquitin ligase. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The molecular targets and pathways involved depend on the specific proteins and ligases used in the PROTAC design .

Comparación Con Compuestos Similares

1-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:

- 1-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-3-carboxylic acid

- 2-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-4-carboxylic acid

- 1-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-5-carboxylic acid

These compounds share similar structural features but differ in the position of the carboxylic acid group on the pyrazole ring. The unique positioning of functional groups in this compound contributes to its specific reactivity and applications .

Actividad Biológica

1-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry, particularly for its potential applications in targeted protein degradation and as a kinase inhibitor. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The compound's chemical structure is characterized by the presence of a pyrazole ring and an azetidine moiety, which contribute to its biological properties. Its molecular formula is C13H19N3O3, with a molecular weight of approximately 265.33 g/mol .

This compound has been identified as a rigid linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs utilize this compound to facilitate the targeted degradation of specific proteins by recruiting E3 ligases, leading to ubiquitination and subsequent proteasomal degradation .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a related compound demonstrated potent inhibition against various cancer cell lines, suggesting that the pyrazole scaffold may play a crucial role in modulating cellular pathways involved in cancer progression .

Kinase Inhibition

The compound has shown promise as a kinase inhibitor , targeting specific kinases involved in cancer signaling pathways. Kinases are crucial for regulating cell proliferation and survival, making them attractive targets for cancer therapy. The mechanism involves binding to the ATP-binding site of the kinase, thereby inhibiting its activity .

Case Study 1: Anticancer Activity

A study evaluated the anticancer efficacy of a series of pyrazole derivatives, including this compound. The results indicated that these compounds effectively inhibited cell growth in various cancer cell lines with IC50 values ranging from low nanomolar to micromolar concentrations. The study highlighted the importance of structural modifications in enhancing biological activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | MCF7 | 0.5 |

| B | HeLa | 0.8 |

| C | A549 | 0.6 |

Case Study 2: Targeted Protein Degradation

In another investigation, researchers utilized this compound as a linker in PROTACs designed to degrade oncogenic proteins. The study demonstrated that these PROTACs could effectively reduce protein levels in cancer cells, leading to decreased cell viability and increased apoptosis .

Propiedades

IUPAC Name |

1-[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]methyl]pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)15-5-9(6-15)7-16-8-10(4-14-16)11(17)18/h4,8-9H,5-7H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVOUUELBJDKUGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)CN2C=C(C=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.